molecular formula C10H10F2O2 B049037 1-(4-Ethoxyphenyl)-2,2-difluoroethanone CAS No. 115466-96-1

1-(4-Ethoxyphenyl)-2,2-difluoroethanone

Cat. No.: B049037
CAS No.: 115466-96-1
M. Wt: 200.18 g/mol
InChI Key: UYMIIYVKIRDXQV-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2,2-difluoroethanone (CAS: 115466-96-1) is a fluorinated aromatic ketone characterized by a 4-ethoxyphenyl group attached to a difluoroethanone moiety. Its molecular formula is C10H10F2O2, with a molecular weight of 200.18 g/mol.

The ethoxy group at the para position contributes to its electron-donating properties, while the difluoromethyl ketone enhances electrophilicity, making it reactive in nucleophilic addition or substitution reactions.

Properties

CAS No.

115466-96-1

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2O2/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3

InChI Key

UYMIIYVKIRDXQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(F)F

Synonyms

Ethanone, 1-(4-ethoxyphenyl)-2,2-difluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-(4-Chlorophenyl)-2,2-difluoroethanone (CAS: 190578-25-9)
  • Structure : A chloro substituent replaces the ethoxy group at the para position.
  • Molecular Formula : C8H5ClF2O.
  • Properties : The electron-withdrawing chlorine increases the ketone’s electrophilicity compared to the ethoxy variant. This compound exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) reactions.
  • Synthesis : Prepared via palladium-catalyzed coupling or halogenation of precursor ketones .
b) 1-(2,4-Difluorophenyl)-2,2-difluoroethanone
  • Structure : Difluorine substituents at the 2- and 4-positions of the phenyl ring.
  • Molecular Formula : C8H4F4O (MW: 192.11 g/mol).
  • Properties : Enhanced lipophilicity and reduced basicity due to fluorine’s electronegativity. The steric hindrance from ortho-fluorine may limit reactivity in bulky nucleophile reactions .
c) 1-(3,5-Dimethylphenyl)-2,2-difluoroethanone
  • Structure : Methyl groups at meta positions.
  • Molecular Formula : C10H10F2O.
  • Properties : Methyl groups donate electron density via hyperconjugation, slightly deactivating the ketone. This compound is less reactive toward nucleophiles but exhibits improved thermal stability .

Variations in the Ketone Moiety

a) 2,2,2-Trifluoro-1-(4-ethoxyphenyl)ethanone
  • Structure : Trifluoromethyl group replaces difluoromethyl.
  • Impact : The trifluoromethyl group is more electron-withdrawing, significantly increasing the ketone’s electrophilicity. This compound is prone to faster hydrolysis but offers higher stability in acidic conditions .
b) 1-(4-Ethoxyphenyl)-2-fluoroethanone
  • Structure : Single fluorine atom at the β-position.
  • Impact: Reduced electrophilicity compared to the difluoro derivative. The mono-fluoro variant is less reactive in cross-coupling reactions but may exhibit better solubility in polar solvents .

Heterocyclic Analogues

a) 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethanone (CAS: 1174864-51-7)
  • Structure : Pyrazole ring replaces the phenyl group.
  • Molecular Formula : C9H10F2N2O.
  • Properties: The heterocyclic ring introduces nitrogen-based coordination sites, making this compound useful in metal-organic frameworks (MOFs) or as a ligand in catalysis. The difluoroethanone group retains reactivity for further functionalization .
b) 1-(2-(Difluoromethoxy)phenyl)ethanone
  • Structure : Difluoromethoxy group at the ortho position.
  • Properties : The difluoromethoxy group enhances metabolic stability in pharmaceutical applications. Its IR spectrum shows a strong carbonyl stretch at ~1685 cm⁻¹, similar to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
1-(4-Ethoxyphenyl)-2,2-difluoroethanone C10H10F2O2 200.18 4-ethoxy, 2,2-difluoro Moderate electrophilicity Synthetic intermediate
1-(4-Chlorophenyl)-2,2-difluoroethanone C8H5ClF2O 190.58 4-chloro, 2,2-difluoro High electrophilicity Halogenation reactions
1-(2,4-Difluorophenyl)-2,2-difluoroethanone C8H4F4O 192.11 2,4-difluoro, 2,2-difluoro Steric hindrance Lipophilic drug design
1-(1-Ethyl-3-methyl-pyrazol-4-yl)-2,2-difluoroethanone C9H10F2N2O 188.18 Pyrazole ring, 2,2-difluoro Coordination chemistry MOFs, catalysis

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